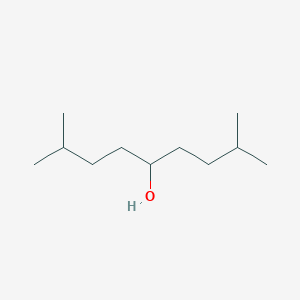

2,8-Dimethyl-5-nonanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethylnonan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCCASRWBAGQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CCC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339689 | |

| Record name | 2,8-Dimethyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-96-2 | |

| Record name | 2,8-Dimethyl-5-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dimethyl-5-nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2,8-Dimethyl-5-nonanol"

An In-Depth Technical Guide to the Synthesis of 2,8-Dimethyl-5-nonanol

Introduction

This compound (CAS No: 19780-96-2) is a secondary alcohol characterized by a nine-carbon backbone with methyl branches at the C2 and C8 positions and a hydroxyl group at the C5 position.[1] Its symmetrical structure, bis(3-methylbutyl)carbinol, makes it an interesting target for organic synthesis. This molecule serves as a valuable intermediate in the synthesis of fine chemicals and as a building block in the development of novel molecular architectures for pharmaceutical and materials science applications.

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. As a self-validating system, each protocol is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid mechanistic understanding. We will explore two robust and scientifically sound pathways: the reduction of the corresponding ketone, 2,8-dimethyl-5-nonanone, and its synthesis via Grignard-based carbon-carbon bond formation.

Part 1: Synthesis via Reduction of 2,8-Dimethyl-5-nonanone

This approach is a classic and reliable two-step method for preparing secondary alcohols. The core logic involves the initial synthesis of the ketone precursor, 2,8-dimethyl-5-nonanone, followed by its selective reduction to the target alcohol. This pathway offers excellent control and typically results in high yields for the reduction step.

Step 1.1: Synthesis of the Precursor, 2,8-Dimethyl-5-nonanone

The symmetrical ketone, 2,8-dimethyl-5-nonanone (CAS No: 2050-99-9), is the immediate precursor for this pathway.[2][3][4] While several methods exist for its synthesis, a common strategy involves the coupling of an isopentyl (3-methylbutyl) organometallic reagent with an isovaleric acid derivative. For instance, the reaction of isopentylmagnesium bromide with isovaleryl chloride or the reaction of two equivalents of isopentyllithium with carbon dioxide followed by workup can yield the desired ketone. The choice of method depends on the availability of starting materials and desired scale.

Step 1.2: Reduction of 2,8-Dimethyl-5-nonanone

The reduction of the ketone to the secondary alcohol is a standard transformation. Mild reducing agents like sodium borohydride (NaBH₄) are ideal for this purpose due to their selectivity for aldehydes and ketones, operational simplicity, and safety profile compared to more potent reagents like lithium aluminum hydride (LiAlH₄).

Mechanistic Rationale: The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetraalkoxyborate intermediate. Subsequent quenching of the reaction with a protic source, such as aqueous acid, hydrolyzes this intermediate to liberate the final alcohol product, this compound.

Detailed Experimental Protocol: The following protocol is adapted from a documented synthesis.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.63 g (33 mmol) of 2,8-dimethyl-5-nonanone in 150 mL of methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0°C.

-

Addition of Reducing Agent: While stirring, carefully add 0.8 g (21 mmol) of sodium borohydride (NaBH₄) to the cooled solution in portions.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Quenching: After 1 hour, quench the reaction by slowly adding 1N HCl until the effervescence ceases. This step neutralizes excess NaBH₄ and initiates the hydrolysis of the borate ester intermediate.

-

Extraction: Dilute the mixture with a 1:1 solution of hexane/diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with 1N NaOH, water, and finally with a saturated brine solution.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting colorless oil by flash chromatography on silica gel using a 10% ethyl acetate in hexane eluent system. The desired product has an Rf value of 0.36 in 20% ethyl acetate in hexane.[5]

| Parameter | Value | Reference |

| Starting Material | 2,8-Dimethyl-5-nonanone | [5] |

| Reagent | Sodium Borohydride (NaBH₄) | [5] |

| Solvent | Methanol | [5] |

| Temperature | 0°C | [5] |

| Reaction Time | 1 hour | [5] |

| Yield | 40% (2.30 g) | [5] |

| 1H NMR (CDCl3) | 0.88 (d, J=7 Hz, 6H), 0.89 (d, J=7 Hz, 6H), 1.1-1.6 (m, 10H), 3.56 (m, 1H) | [5] |

Part 2: Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of synthetic organic chemistry for constructing carbon-carbon bonds.[6][7] For a symmetrical secondary alcohol like this compound, retrosynthetic analysis reveals two highly effective Grignard-based strategies.

Both routes require the preparation of an isopentyl Grignard reagent, such as isopentylmagnesium bromide.

Protocol: Preparation of Isopentylmagnesium Bromide

This protocol is adapted from established procedures for similar Grignard reagents.[8][9] The paramount consideration is the rigorous exclusion of water and atmospheric oxygen, which rapidly destroy the reagent.[6]

-

Apparatus Setup: Assemble a dry, three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be oven or flame-dried immediately before use.

-

Reagent Preparation: Place 3.15 moles of magnesium turnings into the flask along with a small crystal of iodine (to initiate the reaction). Maintain a positive pressure of inert gas (nitrogen or argon).

-

Grignard Formation: Add a solution of 3.45 moles of 1-bromo-3-methylbutane (isopentyl bromide) in anhydrous diethyl ether to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium.

-

Initiation and Reflux: The reaction should initiate spontaneously, evidenced by heat evolution and the disappearance of the iodine color. Once initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-black solution of isopentylmagnesium bromide is ready for use.

Route A: Grignard Reagent + Aldehyde

This route involves the nucleophilic addition of one equivalent of isopentylmagnesium bromide to one equivalent of isovaleraldehyde (3-methylbutanal).

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a separate flame-dried flask under inert atmosphere, cool the freshly prepared isopentylmagnesium bromide solution to 0°C in an ice bath.

-

Aldehyde Addition: Add a solution of one molar equivalent of isovaleraldehyde in anhydrous diethyl ether to a dropping funnel and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.

-

Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Cool the reaction mixture again to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by distillation or flash chromatography as described previously.

Route B: Grignard Reagent (2 eq.) + Ester

This powerful method uses two equivalents of the Grignard reagent to react with one equivalent of a simple ester, such as ethyl formate.[10]

Mechanistic Rationale: The first equivalent of the Grignard reagent adds to the ester carbonyl, eliminating ethoxide to form an intermediate ketone (2,8-dimethyl-5-nonanone). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide salt of the target alcohol.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried flask under inert atmosphere, cool the freshly prepared solution of isopentylmagnesium bromide (at least two molar equivalents) to 0°C.

-

Ester Addition: Slowly add a solution of one molar equivalent of ethyl formate in anhydrous diethyl ether dropwise to the stirred Grignard solution. A vigorous reaction is expected. Control the addition rate to maintain a gentle reflux.

-

Completion and Workup: After the addition is complete, stir the mixture at room temperature for 1-2 hours. The workup and purification procedure is identical to that described in Route A.

Conclusion

The synthesis of this compound can be achieved effectively through two principal pathways: the reduction of its corresponding ketone and the application of Grignard chemistry. The ketone reduction method, particularly with NaBH₄, is a straightforward and high-yielding final step, provided the precursor ketone is accessible.[5] Grignard-based syntheses offer a more convergent approach, constructing the carbon skeleton and setting the alcohol functionality in a single reaction vessel from smaller, often commercially available fragments. The choice between these authoritative methods will depend on factors such as starting material cost, laboratory scale, and the specific strategic goals of the research program. Both pathways, when executed with attention to experimental detail and an understanding of the underlying mechanisms, provide reliable access to this valuable chemical intermediate.

References

-

Title: Synthesis of isobutyl magnesium bromide Source: PrepChem.com URL: [Link]

-

Title: The Pherobase Synthesis - ethyl isovalerate | C7H14O2 Source: The Pherobase URL: [Link]

- Title: Continuous esterification technique of ethyl isovalerate - CN101293826B Source: Google Patents URL

-

Title: Ethyl isovalerate Source: Wikipedia URL: [Link]

-

Title: Isobutyl magnesium bromide with dry ether and absolute alcohol gives Source: Vedantu URL: [Link]

-

Title: Exploring the Synthesis Applications of Isobutylmagnesium Bromide Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Preparation of 5-nonanol Source: PrepChem.com URL: [Link]

-

Title: this compound | C11H24O | CID 557851 Source: PubChem - NIH URL: [Link]

-

Title: 5-Nonanone, 2,8-dimethyl- Source: NIST WebBook URL: [Link]

Sources

- 1. This compound | C11H24O | CID 557851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,8-DIMETHYL-5-NONANONE | CAS: 2050-99-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2,8-DIMETHYL-5-NONANONE | 2050-99-9 [amp.chemicalbook.com]

- 4. 5-Nonanone, 2,8-dimethyl- [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2,8-Dimethyl-5-nonanol (CAS: 19780-96-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dimethyl-5-nonanol is a branched-chain aliphatic alcohol characterized by a nonane backbone with methyl groups at the 2 and 8 positions and a hydroxyl group at the 5 position. While not extensively documented in mainstream chemical literature, its structure presents it as a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, it explores potential research applications and outlines essential safety and handling protocols based on the available data for structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2,8-dimethylnonan-5-ol, is a C11 secondary alcohol.[1] Its symmetrical branched structure, stemming from two isopentyl (isoamyl) groups attached to the carbinol carbon, influences its physical properties such as solubility and boiling point. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 19780-96-2 | [1] |

| Molecular Formula | C₁₁H₂₄O | [1][2] |

| Molecular Weight | 172.31 g/mol | [1][2] |

| IUPAC Name | 2,8-dimethylnonan-5-ol | [1] |

| Synonyms | Diisopentylcarbinol, 2,8-Dimethyl-5-hydroxynonane | [3] |

| SMILES | CC(C)CCC(CCC(C)C)O | [1] |

| InChIKey | WXCCASRWBAGQGY-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.7 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the reduction of its corresponding ketone, 2,8-dimethyl-5-nonanone (CAS: 2050-99-9).[2] This two-step approach, starting from common laboratory reagents, is outlined below. The causality behind this choice is clear: ketone reduction is a high-yielding, well-understood transformation, and the symmetrical nature of the precursor ketone simplifies its own synthesis, avoiding complex positional isomerism.

Proposed Synthesis of Precursor: 2,8-Dimethyl-5-nonanone

While various methods exist for ketone synthesis, a Grignard reaction offers a robust and scalable route to the symmetrical 2,8-dimethyl-5-nonanone. The reaction of an isopentyl Grignard reagent with an ester like ethyl formate provides a classic and effective method for creating a secondary alcohol, which is then oxidized to the target ketone.

Reduction to this compound

The reduction of the ketone is efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its selectivity for aldehydes and ketones, its operational simplicity, and its safety profile compared to stronger reducing agents like lithium aluminum hydride. The protocol described here is adapted from a documented patent synthesis.[2]

-

Dissolution: A solution of 2,8-dimethylnonan-5-one (5.63 g, 33 mmol) in methanol (150 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer.[2]

-

Cooling: The solution is cooled to 0°C in an ice-water bath. This is a critical step to control the exothermicity of the reduction reaction and minimize side products.

-

Reduction: Sodium borohydride (0.8 g, 21 mmol) is added portion-wise to the cooled solution.[2] The reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (approx. 1 hour).

-

Quenching: The reaction is carefully quenched by the slow addition of 1N HCl until the effervescence ceases. This step neutralizes the excess borohydride and the resulting alkoxide.

-

Workup and Extraction: The mixture is diluted with a 1:1 solution of hexane/ether and transferred to a separatory funnel. The organic layer is washed sequentially with 1N NaOH, water, and saturated brine.[2] Each wash serves a purpose: NaOH removes any acidic impurities, water removes water-soluble salts, and brine helps to break emulsions and begin the drying process.

-

Drying and Concentration: The isolated organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash chromatography on silica gel, eluting with 10% ethyl acetate in hexane, to yield the desired this compound as a colorless oil (Yield: 2.30 g, 40%).[2]

Analytical and Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.

| Analysis Type | Expected Observations | Source(s) |

| ¹H NMR (CDCl₃) | δ 3.56 (m, 1H, -CHOH), 1.6-1.1 (m, 10H, alkyl CH and CH₂), 0.89 (d, J=7 Hz, 6H, 2x CH₃), 0.88 (d, J=7 Hz, 6H, 2x CH₃). The multiplet at 3.56 ppm is characteristic of the proton on the carbinol carbon. | [2] |

| ¹³C NMR | Expected signals around 70-75 ppm for the carbinol carbon (-CHOH), and a series of signals in the 10-45 ppm range for the aliphatic carbons. The symmetry of the molecule would simplify the spectrum. | [1] |

| Mass Spec. (GC-MS) | The electron ionization (EI) mass spectrum is expected to show a weak or absent molecular ion peak (m/z 172). Key fragmentation patterns would include loss of water (M-18) and alpha-cleavage adjacent to the alcohol, resulting in fragment ions such as m/z 115 and m/z 57. | [1] |

| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong C-H stretching bands just below 3000 cm⁻¹. A C-O stretching band around 1050-1150 cm⁻¹. | [1] |

Potential Applications and Research Context

Specific applications for this compound are not widely reported. However, its structure as a branched, long-chain alcohol makes it a pertinent molecule for several research areas:

-

Intermediate for Agrochemicals: Structurally similar branched ketones and alcohols, such as 4-methyl-5-nonanone and 4-methyl-5-nonanol, are known components of insect pheromones used in pest management. This suggests that this compound could serve as a synthetic building block or a structural analog for developing new, species-specific pest control agents.

-

Fragrance and Flavoring: One source suggests its use as a fragrance and flavoring agent due to its mild, floral scent.[3] Long-chain alcohols are frequently used in the cosmetics and food industries for their aromatic properties.

-

Specialty Surfactants and Lubricants: The branched alkyl chains can impart unique properties, such as lower pour points and altered viscosity, making it a candidate for investigation in the formulation of specialty lubricants or non-ionic surfactants.

-

Chiral Synthon: If resolved into its individual enantiomers, this compound could be a valuable chiral building block for the asymmetric synthesis of natural products or pharmaceutical compounds.

Safety, Handling, and Toxicology

Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[5][6]

-

Ventilation: Handle in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of any vapors.

-

Fire Safety: While the flashpoint is not documented, it should be treated as a combustible liquid. Keep away from open flames, sparks, and sources of ignition. Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing fires.[4]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical advice.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

This self-validating protocol—assuming the compound presents hazards similar to its isomers—ensures a high level of safety in the absence of specific toxicological data. Researchers are advised to perform a thorough risk assessment before use.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 557851, this compound. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Nonanol. Retrieved from [Link]

-

LookChem. (2017). Cas 19780-96-2, this compound. Retrieved from [Link]

- Google Patents. (2013). CN101792379B - Method for preparing 2-nonanone.

Sources

- 1. This compound | C11H24O | CID 557851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Cas 19780-96-2,this compound | lookchem [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

"2,8-Dimethyl-5-nonanol chemical formula C11H24O"

An In-depth Technical Guide to 2,8-Dimethyl-5-nonanol (C11H24O)

Authored by: A Senior Application Scientist

Foreword: Understanding the Molecular Architecture and Utility of this compound

Welcome to a comprehensive technical exploration of this compound, a branched-chain aliphatic alcohol with the chemical formula C11H24O. This guide is meticulously crafted for researchers, scientists, and professionals in drug development and chemical synthesis. Our objective is to move beyond a simple recitation of facts and delve into the causality behind its synthesis, the logic of its analytical characterization, and its potential applications. As a molecule with a unique branched structure, this compound, also known by its synonym diisopentylcarbinol, presents interesting properties and synthetic challenges.[1] This document will serve as a practical, in-depth resource, grounding its protocols and claims in authoritative data.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is a secondary alcohol where the hydroxyl group is located on the fifth carbon of a nonane chain. The chain is further substituted with two methyl groups at the second and eighth positions. This specific arrangement imparts distinct physical and chemical characteristics.

Molecular Identifiers

A clear and unambiguous identification is paramount in scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2,8-dimethylnonan-5-ol | PubChem[2] |

| CAS Number | 19780-96-2 | ChemicalBook, LookChem[1][3] |

| Molecular Formula | C11H24O | PubChem[2] |

| Synonyms | Diisopentylcarbinol | LookChem[1] |

| Canonical SMILES | CC(C)CCC(CCC(C)C)O | PubChem[2] |

| InChI | InChI=1S/C11H24O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-12H,5-8H2,1-4H3 | PubChem[2] |

| InChIKey | WXCCASRWBAGQGY-UHFFFAOYSA-N | PubChem[2] |

Computed Physicochemical Properties

The following table presents key computed physicochemical properties. These values are crucial for predicting the behavior of the molecule in various solvents, its potential for membrane permeability, and its general reactivity.

| Property | Value | Unit | Source |

| Molecular Weight | 172.31 | g/mol | ChemicalBook, PubChem[2][3] |

| Exact Mass | 172.182715385 | Da | PubChem[2] |

| XLogP3 (Lipophilicity) | 3.7 | PubChem[2] | |

| Hydrogen Bond Donor Count | 1 | PubChem[2] | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] | |

| Rotatable Bond Count | 6 | ECHEMI[4] | |

| Topological Polar Surface Area | 20.2 | Ų | PubChem[2] |

| Heavy Atom Count | 12 | ECHEMI[4] |

Part 2: Synthesis and Purification Protocol

The most direct and commonly cited synthesis of this compound is achieved through the reduction of its corresponding ketone, 2,8-dimethylnonan-5-one.[3] This method is favored for its high selectivity and the relative mildness of the reducing agent.

The Causality of Reagent Selection

The Precursor: 2,8-dimethylnonan-5-one serves as the ideal starting material. Its carbonyl group (C=O) at the 5-position is the target for reduction to a hydroxyl group (CH-OH).

The Reducing Agent: Sodium borohydride (NaBH4) is the reagent of choice for this transformation.[3]

-

Expertise & Experience: Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH4), NaBH4 is a mild and selective reductant. It readily reduces aldehydes and ketones but typically does not react with esters, amides, or carboxylic acids under standard conditions. This selectivity is advantageous as it minimizes the risk of over-reduction or side reactions if such functional groups were present elsewhere in a more complex molecule.

-

Trustworthiness: The reaction is highly reliable and proceeds with a predictable outcome. The use of a protic solvent like methanol (MeOH) is standard, as it serves both to dissolve the ketone and to protonate the resulting alkoxide intermediate.

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where each step logically follows to ensure the purity and identity of the final product.

Materials:

-

2,8-dimethylnonan-5-one (33 mmol, 5.63 g)

-

Methanol (150 mL)

-

Sodium borohydride (21 mmol, 0.8 g)

-

1N Hydrochloric Acid (HCl)

-

1N Sodium Hydroxide (NaOH)

-

Hexane

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ethyl Acetate

-

Silica Gel for flash chromatography

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 5.63 g (33 mmol) of 2,8-dimethylnonan-5-one in 150 mL of methanol.[3]

-

Reduction: Cool the solution to 0°C using an ice bath. While stirring, add 0.8 g (21 mmol) of sodium borohydride in small portions. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of 1N HCl until the bubbling ceases. Causality Note: This step neutralizes any unreacted NaBH4 and protonates the intermediate alkoxide.

-

Extraction: Dilute the mixture with a 1:1 solution of hexane/ether. Transfer to a separatory funnel and wash sequentially with 1N NaOH, water, and finally with saturated brine.[3] Causality Note: The NaOH wash removes any acidic impurities. The brine wash helps to break emulsions and removes the majority of dissolved water from the organic layer.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3]

-

Purification: Purify the crude oil via flash chromatography on a silica gel column. Elute with a mobile phase of 10% ethyl acetate in hexane. The desired product is a colorless oil with an approximate Rf of 0.36 in 20% ethyl acetate/hexane.[3]

Part 3: Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized molecule is a critical, self-validating step. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is a key identifier. The reported data for this compound in CDCl3 is:

-

δ 3.56 (m, 1H): This multiplet corresponds to the proton on the carbon bearing the hydroxyl group (H-5). Its multiplicity arises from coupling to the adjacent CH2 protons.[3]

-

δ 1.1-1.6 (m, 10H): This complex region contains the signals for the five CH2 groups and the two CH methine protons (H-2 and H-8) in the backbone.[3]

-

δ 0.88 (d, J=7 Hz, 6H) & δ 0.89 (d, J=7 Hz, 6H): These two doublets represent the four methyl groups. The two methyls attached to C-2 are diastereotopic and thus appear as a doublet, as are the two methyls on C-8.[3] The slight difference in chemical shift between the two sets of geminal methyl groups is expected due to their distance from the chiral center at C-5.

-

-

¹³C NMR: While specific data was not found in the initial search, the expected signals can be predicted based on the structure. One would anticipate 7 distinct signals due to the molecule's symmetry:

-

One signal for the carbinol carbon (C-5) around 70-80 ppm.

-

Four signals for the methylene carbons (C-3, C-4, C-6, C-7).

-

One signal for the methine carbons (C-2, C-8).

-

One signal for the four equivalent methyl carbons.

-

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Spectroscopic data for this compound is available in public databases, confirming its structure.[2]

| Technique | Expected/Observed Features | Rationale |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): Not always observed for alcohols. A peak at m/z = M-18 (loss of H2O) is common. Key Fragments: Fragments corresponding to cleavage alpha to the alcohol, such as loss of a C4H9 (isobutyl) radical, would be expected. The NIST library shows a top peak at m/z 83.[2] | Provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. |

| Infrared (IR) Spectroscopy | ~3350 cm⁻¹ (broad): O-H stretching vibration. The broadness is due to hydrogen bonding. ~2870-2960 cm⁻¹ (strong): C-H alkane stretching vibrations. ~1050-1150 cm⁻¹ (strong): C-O stretching vibration. | Confirms the presence of key functional groups, most notably the hydroxyl (-OH) group. |

graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontsize=10]; edge [color="#5F6368"];// Central Core C5 [label="C5-OH", pos="0,0!", fillcolor="#FBBC05"]; C4 [label="C4", pos="-1,0.5!"]; C6 [label="C6", pos="1,0.5!"];

// Left Chain C3 [label="C3", pos="-2,0!"]; C2 [label="C2", pos="-3,0.5!"]; C1a [label="C1'", pos="-4,0!"]; C1b [label="C1''", pos="-4,1!"];

// Right Chain C7 [label="C7", pos="2,0!"]; C8 [label="C8", pos="3,0.5!"]; C9a [label="C9'", pos="4,0!"]; C9b [label="C9''", pos="4,1!"];

// Edges C5 -- C4; C5 -- C6; C4 -- C3; C3 -- C2; C2 -- C1a; C2 -- C1b; C6 -- C7; C7 -- C8; C8 -- C9a; C8 -- C9b; }

Caption: Molecular graph of this compound highlighting its symmetric structure.

Part 4: Applications and Future Directions

Current Applications

The primary documented use of this compound is as a fragrance and flavoring agent.[1] Its branched structure and hydroxyl group contribute to a mild, floral scent profile.[1] In perfumery and food science, such molecules are valuable for their ability to add unique notes and enhance the overall sensory experience of a product.

Potential in Advanced Synthesis

Beyond its use as a fragrance, the structure of this compound makes it an interesting building block for more complex molecules. For instance, the hydroxyl group can be a handle for further functionalization. Stereoselective synthesis of related structures, such as (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol, has been described in the literature, suggesting its potential as a chiral precursor in the development of novel chemical entities, potentially for pharmaceutical applications.[5] The lipophilic C11 backbone combined with a polar functional group makes it a candidate for creating specialized surfactants or lubricant additives.

Part 5: Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound was not retrieved, general principles for handling aliphatic alcohols should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Aliphatic alcohols are generally flammable. Keep away from open flames, sparks, and other sources of ignition.

-

Handling: Avoid contact with skin and eyes.[6] In case of contact, rinse immediately and thoroughly with water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

References

-

Cas 19780-96-2, this compound - LookChem. [Link]

-

This compound | C11H24O | CID 557851 - PubChem. [Link]

-

Total synthesis of (5S, 6S)-6-amino-2,8-dimethylnonan-5-ol and (5S, 6S) - ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,8-Dimethyl-5-nonanol Precursors

Prepared by: Gemini, Senior Application Scientist

Introduction

2,8-Dimethyl-5-nonanol is a branched-chain secondary alcohol with applications in materials science and as a synthetic intermediate.[1][2] Its structure, characterized by isobutyl groups flanking a central hydroxyl functionality, necessitates a synthetic strategy that allows for precise carbon-carbon bond formation. This guide provides a comprehensive overview of the core synthetic pathways to access this molecule, focusing on the preparation of its key precursors. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind methodological choices, targeting an audience of researchers and professionals in chemical and pharmaceutical development.

Retrosynthetic Analysis: A Strategic Disconnection

To devise a logical synthesis, we begin with a retrosynthetic analysis of the target molecule, this compound. The most apparent disconnection is at the carbon-oxygen bond of the secondary alcohol, which points to a ketone, 2,8-dimethyl-5-nonanone , as the immediate precursor. This transformation is a standard reduction.

Further disconnection of the ketone precursor at the C4-C5 and C5-C6 bonds reveals a convergent strategy. The symmetrical nature of the ketone suggests a synthetic route involving the addition of two identical nucleophilic fragments to a central one-carbon electrophile. This identifies two primary building blocks: a nucleophilic isobutylmagnesium bromide (a Grignard reagent) and an electrophilic one-carbon unit, such as ethyl formate .

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of Key Precursors

The success of the overall synthesis hinges on the efficient preparation of the core building blocks.

Isobutylmagnesium Bromide: The Nucleophilic Workhorse

Isobutylmagnesium bromide is a Grignard reagent, a potent organometallic nucleophile essential for forming carbon-carbon bonds.[3] Its preparation involves the reaction of 1-bromo-2-methylpropane (isobutyl bromide) with magnesium metal in an anhydrous ether solvent.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely reactive towards protic sources like water or alcohols.[4] Any moisture will protonate and destroy the reagent, forming isobutane and magnesium salts, thus halting the desired reaction. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents are mandatory.

-

Ethereal Solvent: Solvents like diethyl ether or tetrahydrofuran (THF) are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing the complex and keeping it in solution.[4]

-

Initiation: The reaction can sometimes be slow to start. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[5]

Experimental Protocol: Preparation of Isobutylmagnesium Bromide [5][6]

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.

-

Initiation: Add a small portion of a solution of 1-bromo-2-methylpropane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the reaction has started.

-

Addition: Dilute the remaining 1-bromo-2-methylpropane with more anhydrous ether and add it dropwise from the funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 15-30 minutes to ensure all the magnesium has reacted.

-

Use: The resulting grey-black solution of isobutylmagnesium bromide is typically used immediately in the next step.

Alternative Precursor: Isovaleraldehyde

While our primary route uses ethyl formate, an alternative synthesis of the ketone precursor could involve the reaction of isobutylmagnesium bromide with an isovaleryl derivative. Therefore, the synthesis of isovaleraldehyde (3-methylbutanal) is also relevant. It can be synthesized through several routes, including the oxidation of isoamyl alcohol or the hydroformylation of isobutene.[7][8][9]

Table 1: Properties of Key Starting Materials

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 91-93 | 1.26 |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 54 | 0.917 |

| Isovaleraldehyde | C₅H₁₀O | 86.13 | 92 | 0.785[9] |

| Magnesium | Mg | 24.31 | N/A | 1.74 |

Part 2: Synthesis of 2,8-Dimethyl-5-nonanone

The core of the synthesis is the formation of the ketone precursor by constructing the C9 carbon backbone. This is achieved via a double addition of the Grignard reagent to ethyl formate.

Mechanism of Ketone Formation: The reaction proceeds in two stages. First, one equivalent of isobutylmagnesium bromide attacks the electrophilic carbonyl carbon of ethyl formate. The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form an intermediate aldehyde (isovaleraldehyde). This aldehyde is highly reactive and immediately undergoes a second nucleophilic attack by another equivalent of isobutylmagnesium bromide. The resulting alkoxide is then protonated during the acidic workup to yield the secondary alcohol, which is subsequently oxidized to the ketone in a separate step or, more commonly, the reaction is carefully worked up to isolate the ketone directly. A more direct synthesis of the ketone can be achieved by reacting the Grignard reagent with a carboxylate salt or acid chloride, but the ester route is common. For the purpose of this guide, we will focus on a procedure that leads to the ketone.

Caption: Reaction pathway for the formation of the ketone precursor.

Experimental Protocol: Synthesis of 2,8-Dimethyl-5-nonanone

-

Setup: In a dry, inert-atmosphere apparatus similar to the Grignard preparation, place a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether. Cool the flask in an ice-salt bath to approximately -5 °C.

-

Addition: Slowly add the previously prepared isobutylmagnesium bromide solution (2.1 equivalents) via a dropping funnel to the stirred ethyl formate solution. Maintain the temperature below 0 °C throughout the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional hour.

-

Workup (Quenching): Cool the reaction mixture in an ice bath again. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide. This is preferred over strong acid to prevent potential dehydration of the alcohol product.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice with diethyl ether.

-

Washing: Combine all organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product, 2,8-dimethyl-5-nonanone[10], can be purified by vacuum distillation to yield a colorless oil.

Part 3: Final Reduction to this compound

The final step is the reduction of the ketone precursor to the target secondary alcohol.[11][12] This is a nucleophilic addition of a hydride ion to the carbonyl carbon.

Choice of Reducing Agent:

-

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, safe to handle in air and use in protic solvents like methanol or ethanol.[11][13] It readily reduces aldehydes and ketones but not less reactive carbonyls like esters or carboxylic acids. It is the preferred reagent for this transformation due to its safety and ease of use.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[14] It reacts violently with water and must be used in anhydrous ethereal solvents. While effective, its high reactivity and handling hazards make NaBH₄ a better choice for this specific ketone reduction.

Caption: Workflow for the reduction of the ketone to the final alcohol.

Experimental Protocol: Synthesis of this compound [15]

-

Setup: Dissolve 2,8-dimethylnonan-5-one (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (approx. 0.6 equivalents, but often used in slight excess) portion-wise to the stirred solution, ensuring the temperature remains low.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, slowly add 1N HCl to quench the excess NaBH₄ and neutralize the solution.

-

Extraction: Dilute the mixture with a 1:1 solution of hexane/ether and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1N NaOH, water, and finally with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash chromatography on silica gel (e.g., using 10% ethyl acetate in hexane as eluent) to yield pure this compound as a colorless oil.[15]

Table 2: Summary of Reaction Parameters

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Grignard Formation | Mg, C₄H₉Br | Diethyl Ether | Reflux (35 °C) | >90% (in solution) |

| Ketone Synthesis | i-BuMgBr, Ethyl Formate | Diethyl Ether | 0 °C to RT | 60-75% |

| Ketone Reduction | 2,8-dimethyl-5-nonanone, NaBH₄ | Methanol | 0 °C | ~40-80%[15] |

Conclusion

The synthesis of this compound is efficiently achieved through a convergent strategy hinging on the preparation of the ketone precursor, 2,8-dimethyl-5-nonanone. The cornerstone of this approach is the Grignard reaction, coupling two isobutyl units to a central carbonyl carbon derived from ethyl formate. The subsequent reduction of the ketone is a straightforward and high-yielding transformation using sodium borohydride. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard steps, is paramount to the success of this synthesis. The methodologies described herein represent robust and scalable pathways for accessing this valuable specialty alcohol.

References

-

Synthesis of isobutyl magnesium bromide. PrepChem.com. [Link]

-

Isovaleraldehyde. American Chemical Society. [Link]

-

Isovaleraldehyde (CAS N° 590-86-3). ScenTree. [Link]

-

Isovaleraldehyde. Wikipedia. [Link]

-

Exploring the Synthesis Applications of Isobutylmagnesium Bromide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Alcohols from Carbonyl Compounds: Reduction. OpenStax, Organic Chemistry. [Link]

-

The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

reduction of aldehydes and ketones. Chemguide. [Link]

-

Reduction of aldehydes and ketones. My Chemistry. [Link]

-

Ch15: Reduction of Aldehydes and Ketones. University of Calgary. [Link]

-

Isobutyl magnesium bromide with dry ether and absolute alcohol gives. Vedantu. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

Sources

- 1. This compound | C11H24O | CID 557851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Isobutyl magnesium bromide with dry ether and absolute class 11 chemistry CBSE [vedantu.com]

- 5. ISOBUTYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. acs.org [acs.org]

- 8. ScenTree - Isovaleraldehyde (CAS N° 590-86-3) [scentree.co]

- 9. Isovaleraldehyde - Wikipedia [en.wikipedia.org]

- 10. 2,8-DIMETHYL-5-NONANONE | 2050-99-9 [amp.chemicalbook.com]

- 11. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. science-revision.co.uk [science-revision.co.uk]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Stereoisomers of 2,8-Dimethyl-5-nonanol

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism of 2,8-dimethyl-5-nonanol, a chiral aliphatic alcohol. The presence of three stereocenters gives rise to a total of eight possible stereoisomers. This document details the structural analysis of these isomers, outlines robust methodologies for their stereoselective synthesis and chromatographic separation, and describes key analytical techniques for their characterization. The causality behind experimental choices, from catalyst selection in synthesis to the optimization of mobile phases in chromatography, is explained to provide field-proven insights for researchers, scientists, and professionals in drug development. The potential significance of these specific stereoisomers as chiral building blocks in pharmaceuticals and other specialized chemical industries is also discussed.

Introduction: The Structural and Stereochemical Complexity of this compound

This compound is an eleven-carbon aliphatic alcohol with the molecular formula C₁₁H₂₄O.[1][2] Its structure, characterized by a hydroxyl group at the C5 position and methyl branches at C2 and C8, introduces significant stereochemical complexity. Molecules that are non-superimposable mirror images of each other are known as chiral, a fundamental property in many biological and chemical systems.[3] The biological activity of pharmaceuticals, for instance, is often dictated by the specific three-dimensional arrangement of atoms, with one enantiomer providing therapeutic benefits while the other may be inactive or even harmful.[4]

Chiral alcohols, in particular, are of immense importance as they serve as versatile intermediates and starting materials in the synthesis of single-stereoisomer drugs, agrochemicals, and fine chemicals.[5][6] Understanding and controlling the stereochemistry of molecules like this compound is therefore a critical task in modern organic chemistry and drug development. This guide serves as an in-depth technical resource, grounded in established principles and methodologies, for the scientific exploration of its stereoisomers.

Analysis of Chirality in this compound

The source of chirality in an organic molecule is typically a carbon atom bonded to four different substituent groups, known as a stereocenter or chiral center.[3] An inspection of the structure of this compound reveals the presence of three such centers:

-

C2: Bonded to H, CH₃, CH₃CH₂, and the remainder of the carbon chain.

-

C5: Bonded to H, OH, and two different alkyl chains (-CH₂CH₂CH(CH₃)CH₃).

-

C8: Bonded to H, CH₃, CH₃CH₂, and the remainder of the carbon chain.

The total number of possible stereoisomers for a molecule can be calculated using the 2ⁿ rule, where 'n' is the number of stereocenters. For this compound, with n=3, there are 2³ = 8 possible stereoisomers. These eight isomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.[7]

Caption: Structure of this compound with three chiral centers indicated by asterisks.

Stereoselective Synthesis and Resolution Strategies

The preparation of a specific stereoisomer requires a synthetic strategy that can control the 3D arrangement of atoms. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single desired stereoisomer from a prochiral precursor. For this compound, a logical precursor is the corresponding ketone, 2,8-dimethyl-5-nonanone.[8] The stereoselective reduction of this ketone can yield an optically active alcohol.

Biocatalytic Reduction: Enzyme-catalyzed reactions are renowned for their high enantioselectivity under mild conditions.[4] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often derived from microorganisms, can reduce ketones to either (R)- or (S)-alcohols with high enantiomeric excess (e.e.).[9] The choice of enzyme and reaction conditions (e.g., pH, temperature, cofactor regeneration system) is critical for achieving the desired stereochemical outcome.[4]

Chemo-catalytic Asymmetric Hydrogenation: This approach uses a chiral metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) with a chiral ligand to hydrogenate the ketone. The interaction between the catalyst and the substrate directs the hydrogen addition to one face of the carbonyl group, leading to the preferential formation of one enantiomer.[10]

Resolution of Racemic Mixtures

An alternative strategy involves synthesizing a racemic mixture of the alcohol and then separating the enantiomers. A standard laboratory synthesis involves the reduction of 2,8-dimethyl-5-nonanone with an achiral reducing agent like sodium borohydride (NaBH₄).[11]

Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. For example, a lipase-catalyzed acylation in the presence of an acyl donor will preferentially acylate one enantiomer of the alcohol, allowing the unreacted enantiomer and the acylated product to be separated.

Diastereomeric Crystallization: The racemic alcohol can be reacted with a chiral resolving agent (a pure enantiomer of a chiral acid) to form a mixture of diastereomeric esters. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure alcohol enantiomers.

Chromatographic Separation of Stereoisomers

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the premier techniques for the analytical and preparative separation of stereoisomers.[12][13]

The Central Role of the Chiral Stationary Phase (CSP)

CSPs are the core of chiral separations. They are composed of a chiral selector immobilized on a solid support (e.g., silica gel). The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector. Differences in the stability of these complexes lead to different retention times. For chiral alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[14]

Method Development in Chiral HPLC and SFC

The choice of mobile phase is critical for achieving separation.

-

Normal-Phase HPLC: Typically employs mixtures of a non-polar solvent like n-hexane with a polar modifier, often an alcohol such as isopropanol or ethanol.[12] This mode is highly effective for many chiral alcohol separations.

-

Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase, modified with a co-solvent, usually an alcohol like methanol or ethanol.[13] SFC offers advantages of higher efficiency, faster separations, and reduced consumption of organic solvents compared to HPLC.[15] The use of greener solvents like azeotropic ethanol is also a growing trend.[16]

Protocol: General Screening for Chiral Alcohol Separation by SFC

-

Column Selection: Begin with a set of complementary polysaccharide-based CSPs, such as those derived from amylose and cellulose.

-

Sample Preparation: Dissolve the sample (racemic this compound) in the mobile phase co-solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm filter.[14]

-

Initial Screening Conditions:

-

Mobile Phase: Start with a gradient of Methanol in CO₂ (e.g., 5% to 50% over 5-10 minutes).

-

Flow Rate: 3-4 mL/min.

-

Back Pressure: 150-200 bar.

-

Temperature: 35-40 °C.

-

Detection: UV at an appropriate wavelength (e.g., 210-220 nm for alcohols without a strong chromophore).

-

-

Optimization: If separation is observed, switch to an isocratic method to optimize resolution (Rs). Adjust the percentage of the alcohol co-solvent. If peak shape is poor for acidic or basic compounds, a small amount of an additive (e.g., trifluoroacetic acid for acids, diethylamine for bases) can be beneficial.[17]

Caption: A typical workflow for developing a chiral separation method using Supercritical Fluid Chromatography (SFC).

Characterization of Stereoisomers

Once separated, the absolute configuration and purity of each stereoisomer must be determined.

Chiroptical Methods

Chiroptical properties are the definitive proof of chirality, as they arise from the differential interaction of chiral molecules with polarized light.[18][19]

-

Optical Rotation: A polarimeter measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate light to an equal magnitude but in opposite directions (+ for dextrorotatory, - for levorotatory).[3]

-

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light. This technique provides detailed information about the three-dimensional structure of a chiral molecule.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers produce distinct spectra.[21]

-

¹H and ¹³C NMR: The spectra of diastereomers will show differences in chemical shifts and coupling constants. In ¹³C NMR, the carbon bearing the hydroxyl group (C5) would typically appear in the 50–80 ppm range.[22]

-

Chiral Derivatizing Agents: To distinguish enantiomers by NMR, they can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomeric esters. The different spatial environments in these diastereomers lead to observable differences in the NMR spectrum, which can be used to determine the absolute configuration and enantiomeric excess.[23]

Table 1: Key Analytical Techniques for Stereoisomer Characterization

| Technique | Principle | Application for this compound |

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). | Separation of all 8 stereoisomers; determination of enantiomeric and diastereomeric purity. |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Distinguishes between enantiomers (+/- rotation); confirms optical activity. |

| Circular Dichroism | Differential absorption of circularly polarized light. | Provides information on the absolute configuration and conformation in solution. |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Distinguishes between diastereomers. With chiral derivatizing agents, can distinguish enantiomers and determine absolute configuration.[21][23] |

| Mass Spectrometry | Ionization and mass-to-charge ratio analysis. | Confirms molecular weight (172.31 g/mol ) and fragmentation pattern.[1] |

Potential Applications and Significance

The value of isolating specific stereoisomers of this compound lies in their potential use as highly specific molecular tools.

-

Pharmaceutical Synthesis: Chiral alcohols are crucial building blocks for synthesizing complex, single-enantiomer active pharmaceutical ingredients (APIs).[24] The specific stereochemistry of a building block directly translates to the final stereochemistry of the drug molecule.

-

Agrochemicals: Similar to pharmaceuticals, the efficacy and environmental impact of pesticides and herbicides can be stereospecific.

-

Flavor and Fragrance: The olfactory response to chiral molecules can be highly enantiomer-specific. One enantiomer of a compound may have a pleasant scent while the other is odorless or has a different aroma.[25]

-

Materials Science: Chiral molecules are used in the development of advanced materials, including liquid crystals and chiral polymers.

Conclusion

This compound presents a rich stereochemical landscape with eight distinct stereoisomers. This guide has detailed the foundational principles and advanced methodologies required to navigate this complexity. Through a logical progression of stereoselective synthesis, high-resolution chromatographic separation, and rigorous spectroscopic characterization, researchers can isolate and verify the structure of each unique isomer. The ability to produce and analyze these specific chiral molecules is not merely an academic exercise; it is a critical capability that underpins innovation in drug discovery, materials science, and other high-value sectors of the chemical industry. The protocols and insights provided herein serve as a robust framework for professionals engaged in this precise and impactful work.

References

-

J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. [Link]

-

ResearchGate. Fast chiral supercritical fluid chromatography (SFC) separation of.... [Link]

-

Stenutz. 2,8-dimethyl-5-ethyl-5-nonanol. [Link]

-

Chiral alcohols: Significance and symbolism. (2025, March 5). [Link]

-

Chromedia. Use of SFC for Chiral separation in Pharmaceutical Industry. [Link]

-

Royal Society of Chemistry. (2020). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). [Link]

-

National Institutes of Health. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

National Institutes of Health. This compound. [Link]

-

Chiral Technologies. SFC Chiral Separations: Method Development with Polysaccharide CSPs. [Link]

-

Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

-

ResearchGate. Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

-

OpenOChem Learn. Alcohols. [Link]

-

Reddit. Chiral alcohol separation. [Link]

-

LookChem. What is Chiroptical Properties. [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

-

LookChem. Cas 19780-96-2,this compound. [Link]

-

National Institutes of Health. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

-

Royal Society of Chemistry. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. [Link]

-

National Institutes of Health. Chiral Alcohols from Alkenes and Water: Directed Evolution of a Styrene Hydratase. [Link]

-

MDPI. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

-

ACS Publications. (2020). Chiroptical Properties in Thin Films of π-Conjugated Systems. [Link]

-

YouTube. (2023). HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. [Link]

-

PubMed. Characterization of stereochemistry and molecular conformation using solid-state NMR tensors. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

ResearchGate. Stereoselective Synthesis of Chiral Homoallylic Alcohols with Functionalized Alkenes via Radical-Involved Triple Catalysis. [Link]

-

Chem LibreTexts. Chirality and Optical Activity. [Link]

-

Royal Society of Chemistry. Biosynthesis of chiral cyclic and heterocyclic alcohols via C=O/C–H/C–O asymmetric reactions. [Link]

-

ResearchGate. Chiroptical Properties. [Link]

-

National Institutes of Health. This compound. [Link]

Sources

- 1. This compound | C11H24O | CID 557851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral alcohols: Significance and symbolism [wisdomlib.org]

- 6. Chiral Alcohols [sigmaaldrich.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,8-DIMETHYL-5-NONANONE | 2050-99-9 [amp.chemicalbook.com]

- 9. Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. chromedia.org [chromedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. chiraltech.com [chiraltech.com]

- 18. What is Chiroptical Properties | lookchem [lookchem.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. Alcohols | OpenOChem Learn [learn.openochem.org]

- 23. researchgate.net [researchgate.net]

- 24. alfachemic.com [alfachemic.com]

- 25. lookchem.com [lookchem.com]

A Technical Guide to the Solubility of 2,8-Dimethyl-5-nonanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the solubility of a compound is a cornerstone of process chemistry, formulation science, and drug discovery. This guide provides a detailed technical overview of the solubility characteristics of 2,8-Dimethyl-5-nonanol (CAS: 19780-96-2), a branched C11 alcohol. While specific quantitative solubility data for this compound is not extensively published, this paper synthesizes foundational chemical principles, data from analogous long-chain alcohols, and established experimental methodologies to provide a robust predictive profile and a practical framework for its empirical determination. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a qualitative solubility profile across various organic solvent classes, and provide a detailed protocol for quantitative solubility determination.

Introduction to this compound

This compound is an organic alcohol with a branched, eleven-carbon aliphatic structure.[1] Its key physicochemical properties are foundational to understanding its behavior in solution.

-

Molecular Formula: C₁₁H₂₄O[2]

-

Structure:

The molecule is characterized by a central secondary alcohol (-OH) group, which provides a site for polar interactions and hydrogen bonding.[3][4] This polar head is flanked by two bulky, nonpolar isobutyl-like groups, creating a sterically hindered and predominantly hydrophobic molecule. The computed XLogP3 value of 3.7 further underscores its significant nonpolar character.[3]

The solubility of this compound is a critical parameter for its application as a fragrance agent, a precursor in chemical synthesis, or a non-polar intermediate in pharmaceutical development.[1]

Theoretical Framework: The Primacy of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "similia similibus solvuntur" or "like dissolves like" provides the guiding framework for predicting solubility.[5][6] For a solution to form, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For this compound, two key structural features dictate its interactions:

-

The Hydroxyl (-OH) Group: This is the molecule's single polar, hydrophilic region. It can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with other polar molecules, particularly polar protic solvents.[7]

-

The C11 Hydrocarbon Body: The extensive, branched alkyl chains are nonpolar and hydrophobic. These regions interact primarily through weak van der Waals (dispersion) forces. This large nonpolar component is the dominant feature of the molecule.[6][8]

The solubility of this compound is therefore a direct result of the balance between the hydrophilic hydroxyl group and the overwhelmingly larger hydrophobic alkyl structure. As the carbon chain length of an alcohol increases beyond four or five carbons, the influence of the nonpolar chain begins to dominate, leading to decreased solubility in polar solvents like water.[7][8]

Predicted Solubility Profile of this compound

Based on its structure and the principles of solubility for long-chain alcohols, the following table summarizes the predicted solubility of this compound in common organic solvents.[9][10]

| Solvent Class | Example Solvents | Predicted Solubility | Justification for Prediction |

| Nonpolar | Hexane, Toluene, Cyclohexane | High / Miscible | The dominant nonpolar alkyl structure of this compound has strong favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High / Miscible | These solvents have significant nonpolar character and can accept hydrogen bonds from the alcohol's -OH group, facilitating dissolution. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents are amphiphilic. Their alkyl chains interact with the nonpolar part of the solute, while their -OH groups form hydrogen bonds with the solute's -OH group. |

| Highly Polar Protic | Water | Very Low / Immiscible | The energy gained from the single -OH group interacting with water is insufficient to overcome the disruption of the strong hydrogen-bonding network of water by the large, hydrophobic C11 structure.[6][7] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust and validated methodology is required. The Isothermal Shake-Flask Saturation Method is a gold-standard technique for determining thermodynamic solubility.[11][12] This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent (high purity, e.g., HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight caps (e.g., 20 mL scintillation vials)

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Step-by-Step Methodology

-

Preparation: Add a precisely known volume of the solvent (e.g., 10.0 mL) to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure a visible amount of undissolved liquid phase remains after equilibrium is reached. This confirms the solution is saturated.[13]

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed.

-

Causality Insight: Agitation ensures a uniform distribution of the solute and increases the rate at which equilibrium is achieved. Constant temperature is critical as solubility is temperature-dependent.[12]

-

-

Equilibrium Confirmation: The time to reach equilibrium can vary from hours to days.[14] To validate equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

Sample Preparation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solute to separate via sedimentation.

-

Aliquoting and Filtration: Carefully withdraw a small aliquot from the clear, supernatant layer using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

-

Causality Insight: Filtration is a critical step to remove any microscopic, undissolved droplets that could artificially inflate the measured concentration.[15]

-

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID). Calculate the concentration of this compound in the saturated solution.

-

Reporting: Express the solubility in standard units, such as g/100 mL or mol/L.

Visualization of Solubility Principles

The interplay of intermolecular forces governing the solubility of this compound can be visualized as follows.

Caption: Intermolecular forces driving the solubility of this compound.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Conclusion

This compound is a predominantly nonpolar, hydrophobic alcohol. Its solubility behavior is dictated by its large C11 aliphatic structure, making it highly soluble in nonpolar and moderately polar aprotic organic solvents, while exhibiting very poor solubility in highly polar solvents like water. For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable and accurate experimental pathway. This guide serves as a comprehensive resource for scientists and researchers, enabling both informed predictions and empirical validation of the solubility of this compound.

References

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

Hefter, G., & Tomkins, R. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (Referenced via ResearchGate: [Link])

-

LookChem. (n.d.). Cas 19780-96-2, this compound. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891–895. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Explain the poor solubility of long-chain alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 13.3: Physical Properties of Alcohols. Retrieved from [Link]

-